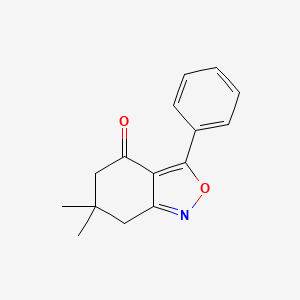

![molecular formula C16H13N5O2 B5561427 7-(3-methoxyphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5561427.png)

7-(3-methoxyphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, highlighting a versatile approach to constructing these complex molecules. For example, Komykhov et al. (2017) reported the synthesis of similar compounds through three-component reactions, showcasing the method's efficiency in creating substances with potential antimicrobial and antifungal activities (Komykhov et al., 2017). Similarly, Fedorova et al. (2003) described a three-component synthesis for 7-substituted derivatives, underscoring the method's adaptability for various substituents (Fedorova et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family has been elucidated through techniques like X-ray diffraction, as demonstrated by Lu Jiu-fu et al. (2015), who synthesized and characterized a similar compound, revealing its crystal structure and moderate anticancer activity (Lu Jiu-fu et al., 2015).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of compounds within the triazolopyrimidine family. For instance, studies on azaindolizine compounds have demonstrated methods for preparing derivatives like 5-methyl-7-methoxy-s-triazolo[1,5-a]pyrimidine through alkyl rearrangement processes, highlighting the chemical versatility and potential for further functionalization of these molecules (Makisumi, Y., & Kanō, H., 1963). Such synthetic pathways are crucial for developing novel compounds with enhanced properties for various applications.

Antimicrobial Activity

The triazolopyrimidine scaffold has been utilized to synthesize compounds with promising antimicrobial properties. A study on novel quinoline, chromene, and pyrazole derivatives bearing the triazolopyrimidine moiety has shown significant antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Abu‐Hashem, A., & Gouda, M., 2017). Such research is vital for addressing the growing concern over antibiotic resistance.

Potential Applications in Imaging and Receptor Binding Studies

The synthesis and in vivo evaluation of compounds for potential use in PET imaging, particularly as ligands for CRF1 receptors, have been explored. This research indicates the potential for using triazolopyrimidines in neuroimaging and studying various neurological disorders, offering insights into their mechanisms and aiding in the development of targeted therapies (Kumar, J. et al., 2006).

Antioxidant Activity and Biological Evaluation

The determination of biological and antioxidant activities of triazolopyrimidines has also been a subject of study, showcasing the diverse biological potential of these compounds beyond their antimicrobial effects. This includes the synthesis of specific derivatives through the Biginelli protocol and their subsequent evaluation for antimicrobial and antioxidant activities, suggesting a broader scope of pharmacological applications (Gilava, V. P. et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Future research may focus on designing next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group . Additionally, further investigations into the antitumor activity and pharmacokinetic properties of these compounds may be beneficial .

properties

IUPAC Name |

11-(3-methoxyphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2/c1-10-14-13(21-16(19-10)17-9-18-21)6-7-20(15(14)22)11-4-3-5-12(8-11)23-2/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEUUTAJIQVBSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(3-Methoxyphenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5561347.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B5561356.png)

![N-(tert-butyl)-N'-[2-(4-pyridinyl)ethyl]sulfamide](/img/structure/B5561361.png)

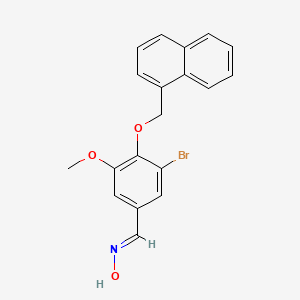

![2-[4-(6-bromo-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-chlorobenzylidene)acetohydrazide](/img/structure/B5561369.png)

![4-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5561379.png)

![[3-(3-methyl-2-buten-1-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5561388.png)

![N-cyclohexyl-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5561393.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5561397.png)

![4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}benzoic acid](/img/structure/B5561404.png)

![2-(3-chlorophenyl)dihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5561446.png)